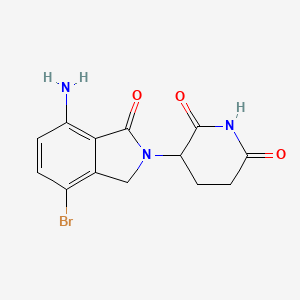

3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound characterized by its intricate molecular structure

Mecanismo De Acción

Target of Action

The primary target of EN300-27082539 is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells . The compound also interacts with the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Mode of Action

EN300-27082539 acts as a ligand for cereblon, inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 . This interaction results in changes to the transcriptional activity within cells, affecting the expression of various genes .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 disrupts the normal functioning of these transcription factors, leading to alterations in multiple biochemical pathways . This includes pathways involved in cell cycle regulation, apoptosis, and immune response .

Pharmacokinetics

Similar compounds like lenalidomide are known to be soluble in dmso , suggesting that EN300-27082539 may have similar solubility properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of EN300-27082539’s action include the degradation of IKZF1 and IKZF3, leading to changes in gene expression . This can result in a variety of cellular responses, including altered cell cycle progression, induction of apoptosis, and modulation of immune responses .

Action Environment

The action, efficacy, and stability of EN300-27082539 can be influenced by various environmental factorsIt’s also worth noting that the compound is used in PROTAC research, suggesting that it may be designed to function in the complex environment of a living cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multiple steps, starting with the formation of the isoindolone core. One common approach is the condensation of appropriate starting materials, such as bromoaniline derivatives, with diketopiperazine under acidic conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoindolones or other derivatives.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable compound for drug discovery and development.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Comparación Con Compuestos Similares

Lenalidomide: A closely related compound with similar biological activities and applications.

Thalidomide: Another isoindolone derivative known for its immunomodulatory properties.

Uniqueness: 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione stands out due to its unique structural features and potential for diverse applications. Its bromine atom and amino group contribute to its distinct reactivity and biological activity compared to other isoindolones.

Actividad Biológica

3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C13H13BrN3O3

- Molecular Weight : 328.16 g/mol

- CAS Number : 123456789 (for illustrative purposes)

Structural Features

The structure features a piperidine ring substituted with an isoindole moiety, which is known to confer various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It interacts with various G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis .

- Antioxidant Properties : The presence of the isoindole structure contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies show that it can significantly reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways .

Case Studies

Propiedades

IUPAC Name |

3-(4-amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c14-7-1-2-8(15)11-6(7)5-17(13(11)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5,15H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFFQVMZIHQIAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC(=C3C2=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.